Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate typically involves the reaction of ethyl fluoroacetate with ethoxymethanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester and thioether groups. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product separation can enhance the efficiency and yield of the process. Additionally, the implementation of in-line monitoring techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted fluoroacetate derivatives
Scientific Research Applications
Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes, thereby affecting the biochemical pathways in which these enzymes participate. The presence of the fluoroacetate moiety allows the compound to mimic natural substrates, leading to competitive inhibition or irreversible binding to the active site of the enzyme .
Comparison with Similar Compounds
Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate can be compared with other similar compounds such as:
Ethyl 2-fluoroacetate: Lacks the thioether and ethoxymethanethioyl groups, making it less versatile in terms of chemical reactivity and applications.
Ethyl 2-[(methylthio)sulfanyl]-2-fluoroacetate: Contains a methylthio group instead of an ethoxymethanethioyl group, resulting in different chemical properties and reactivity.
Ethyl 2-[(ethoxymethanethioyl)sulfanyl]acetate: Lacks the fluoro group, which affects its biological activity and mechanism of action.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-ethoxycarbothioylsulfanyl-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3S2/c1-3-10-6(9)5(8)13-7(12)11-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPAFBPTFAEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SC(=S)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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